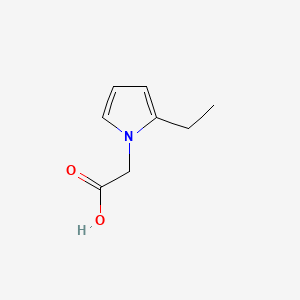
AM2233 azepane isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM2233 azepane isomer is an isomer of AM2233 in which the piperidine group has been replaced with azepane . It is a synthetic cannabinoid (CB) which acts as a full agonist of the central CB1 receptor .
Synthesis Analysis
The compound was identified through a combination of liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy . It was isolated by silica gel column chromatography .Molecular Structure Analysis
The molecular formula of AM2233 azepane isomer is C22H23IN2O . The accurate MS of the isolated compound revealed [M+H]+ at m/z 459.0932 in the positive scan mode, suggesting a molecular formula of C22H23IN2O .Physical And Chemical Properties Analysis
The physical and chemical properties of AM2233 azepane isomer include a molecular formula of C22H23IN2O and a formula weight of 458.3 . It has a solubility in DMF of 20 mg/ml, in DMSO of 15 mg/ml, and in Ethanol of 0.5 mg/ml .Aplicaciones Científicas De Investigación
Analysis of Azepane Isomers of AM-2233 and AM-1220 : This study identified the azepane isomer of AM-2233 and analyzed its occurrence in commercial products in the Tokyo area. The identification was done through a combination of liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy (Nakajima et al., 2012).
Pharmaceutical Significance of Azepane-Based Motifs for Drug Discovery : This review discusses the pharmacological properties of azepane-based compounds and their diverse therapeutic applications, including anticancer, antitubercular, anti-Alzheimer's disease, and antimicrobial agents. It highlights the significance of azepane structures in the development of new therapeutic agents (Zha et al., 2019).
Identification of the Cannabimimetic AM-1220 and its Azepane Isomer : This study identified the presence of AM-1220 and its azepane isomer in a so-called research chemical and several herbal mixtures. The identification was done using gas chromatography, high-resolution mass spectroscopy, and nuclear magnetic resonance spectroscopy (Kneisel et al., 2012).
Azepanium Ionic Liquids : This research explored the synthesis of a new family of room temperature ionic liquids based on the azepane ring. These ionic liquids have potential applications in green chemistry due to their properties and the possibility of mitigating the disposal issues associated with azepane (Belhocine et al., 2011).
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors : The study focused on the development of novel azepane derivatives evaluated for protein kinase B (PKB-alpha) inhibition. This research is significant for understanding the role of azepane derivatives in medicinal chemistry and drug design (Breitenlechner et al., 2004).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the AM2233 azepane isomer is the central CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
AM2233 azepane isomer acts as a full agonist of the central CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the AM2233 azepane isomer binds to the CB1 receptor and activates it, triggering a response.
Propiedades
IUPAC Name |
(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(14-24)25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZMBIYSUZVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017722 |
Source


|
| Record name | AM2233 azepane isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432478-91-5 |
Source


|
| Record name | AM2233 azepane isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-[1-13C]Tagatose](/img/structure/B583990.png)
![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/no-structure.png)
![D-[2-13C]tagatose](/img/structure/B583995.png)


![D-[2-13C]talose](/img/structure/B584003.png)
![D-[2-13C]Threose](/img/structure/B584009.png)